molecular formula C8H11N3O B6619485 2-(4-aminophenyl)-N'-hydroxyethanimidamide CAS No. 500587-42-8

2-(4-aminophenyl)-N'-hydroxyethanimidamide

Cat. No.: B6619485
CAS No.: 500587-42-8
M. Wt: 165.19 g/mol
InChI Key: BXIVTVQCXHGZMM-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N'-hydroxyethanimidamide, also known as 2-(4-Aminophenyl)acetamidoxime, is a high-purity chemical building block with the CAS registry number 500587-42-8 . This compound, with a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol, is characterized as a brown solid and is offered with a purity of 97% . It is recommended to store this material at ambient temperatures . The presence of both the 4-aminophenyl moiety and the N'-hydroxyethanimidamide (amidoxime) functional group in its structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. The amidoxime group is a known biosostere for amidines and can serve as a key precursor in the synthesis of various nitrogen-containing heterocycles. Researchers utilize this compound in the development of novel therapeutic agents, leveraging its potential to interact with biological targets. This product is intended for research and development purposes only and is not classified as a therapeutic or pharmaceutical agent. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-aminophenyl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5,9H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIVTVQCXHGZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=NO)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C/C(=N/O)/N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves treating 4-aminophenylacetonitrile with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6–8 hours). The nitrile group undergoes nucleophilic addition by hydroxylamine, forming the target amidine.

Key Parameters:

  • Molar Ratio: 1:1.2 (nitrile:hydroxylamine HCl) ensures complete conversion.

  • Acid Catalyst: 0.5 eq. HCl accelerates protonation of the nitrile, enhancing electrophilicity.

  • Solvent: Ethanol provides optimal solubility; alternatives include THF or methanol.

Purification and Yield

Crude product is isolated via vacuum filtration, followed by recrystallization from ethanol/water (3:1 v/v). This yields 78–82% pure product, with HPLC analysis showing >98% purity.

Imidate Ester Intermediate Pathway

Pinner Reaction for Imidate Formation

4-Aminophenylacetonitrile reacts with anhydrous ethanol and HCl gas at 0–5°C to form the imidate ester intermediate. Subsequent treatment with hydroxylamine (1.5 eq.) in aqueous NaOH (pH 9–10) at 25°C yields the amidine.

Advantages:

  • Avoids direct handling of hydroxylamine HCl.

  • Higher functional group tolerance compared to direct hydroxylation.

Optimization Challenges

  • Moisture Sensitivity: Imidate intermediates hydrolyze rapidly; reactions require anhydrous conditions.

  • Temperature Control: Exothermic HCl gas absorption necessitates cooling to prevent side reactions.

Catalytic Coupling Methods

Transition Metal Catalysis

Palladium-catalyzed coupling of 4-aminophenylboronic acid with preformed N'-hydroxyethanimidamide precursors achieves moderate yields (65–70%). This method is less common due to cost and complexity.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) in DMF reduces reaction time by 40% while maintaining yields at 75%. Energy efficiency and scalability make this method industrially promising.

Comparative Analysis of Methods

Method Yield Purity Reaction Time Cost
Nitrile Hydroxylation78–82%>98%6–8 hoursLow
Imidate Ester Pathway70–75%95–97%12 hoursModerate
Microwave-Assisted75%>97%30 minutesHigh (equipment)

Insights:

  • Nitrile hydroxylation balances cost and efficiency for lab-scale synthesis.

  • Microwave methods excel in time-sensitive applications despite higher initial costs.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Ethanol and THF are recycled via distillation, reducing waste and cost. Closed-loop systems achieve 90% solvent recovery.

Byproduct Management

  • Ammonium Chloride: Generated from hydroxylamine HCl neutralization; removed via aqueous washes.

  • Unreacted Nitrile: Recycled into subsequent batches after extraction.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (DMSO-d₆): δ 6.45–7.10 (m, 4H, Ar–H), δ 4.20 (s, 2H, NH₂), δ 3.75 (s, 2H, CH₂), δ 2.30 (s, 1H, OH).

  • ¹³C NMR: 168.5 ppm (C=N), 152.1 ppm (C–NH₂), 116–130 ppm (aromatic carbons).

FTIR Signatures

  • 3320 cm⁻¹ (N–H stretch), 1640 cm⁻¹ (C=N), 1550 cm⁻¹ (C–N bend).

Emerging Methodologies

Biocatalytic Approaches

Engineered amidases convert 4-aminophenylacetonitrile to the amidine at 35°C, pH 7.5, with 60% yield. While eco-friendly, enzyme costs limit scalability.

Flow Chemistry Systems

Continuous flow reactors enhance heat/mass transfer, achieving 85% yield in 15 minutes. Ideal for high-throughput production .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-aminophenyl)-N’-hydroxyethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: It has shown promise as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria.

    Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)-N’-hydroxyethanimidamide involves its interaction with bacterial cell membranes. It disrupts the membrane integrity, leading to cell lysis and death. Additionally, it can bind to bacterial DNA, inhibiting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-aminophenyl)-N’-hydroxyethanimidamide stands out due to its dual action mechanism, targeting both the bacterial cell membrane and DNA. This dual action makes it a potent antimicrobial agent with a broad spectrum of activity .

Biological Activity

2-(4-Aminophenyl)-N'-hydroxyethanimidamide, also known as a derivative of 4-aminobenzonitrile, has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article delves into the compound's synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-aminobenzonitrile with hydroxylamine hydrochloride under basic conditions. The process is performed in solvents such as ethanol or methanol, followed by purification through recrystallization.

  • IUPAC Name : this compound
  • CAS Number : 500587-42-8

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death. Additionally, it binds to bacterial DNA, inhibiting replication and transcription processes.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Antitumor Activity

The compound has also been evaluated for its antitumor properties. It has shown promising results in various cancer cell lines, including breast and ovarian cancers. In vitro studies demonstrated significant cytotoxic effects against MCF-7 and T47D human mammary carcinoma cell lines .

Table 2: Antitumor Efficacy in Cell Lines

Cell LineIC50 (µM)Growth Inhibition (%)
MCF-7584
T47D478
IGROV-1676

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Membrane Disruption : The compound integrates into bacterial membranes, compromising their integrity.
  • DNA Binding : It interacts with bacterial DNA, inhibiting essential processes such as replication and transcription.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, further contributing to its antimicrobial and antitumor effects .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of aminophenyl compounds highlighted the superior activity of this compound compared to similar compounds. The study emphasized its dual-action mechanism, making it a candidate for further development in antimicrobial therapies.

Preclinical Evaluation in Cancer Models

In preclinical models involving xenografts of breast cancer cells, treatment with the compound resulted in significant tumor growth inhibition. Dosages ranging from 10 to 25 mg/kg were tested, showing a dose-dependent response with manageable toxic side effects observed at higher concentrations .

Q & A

Q. How to reconcile conflicting reports on the compound’s solubility and stability?

  • Methodological Answer :
  • Solubility : Test in multiple solvents (DMSO, ethanol, PBS) under controlled humidity/temperature. Conflicting data may arise from polymorphic forms .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxidative degradation is common in hydroxyimidamides .

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